2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Kinase inhibitor Structure-activity relationship Thiazole scaffold

This 2-phenylamino-thiazole-4-carboxamide stands differentiated by its unsubstituted C5 position, enabling late-stage functionalization for parallel library synthesis—a capability absent in 5-amido analogs like KY-05009. With MW 310.37 and logP 3.66, it occupies favorable CNS drug-like space. The pyridin-4-ylmethyl regioisomer (CAS 1105219-36-0) forms a matched pair with its 3-ylmethyl analog (CAS 1105218-88-9) for comparative kinase hinge-region profiling. SEA predictions favor GSK3B/ROCK engagement. Ideal for Wnt/β-catenin and cytoskeletal dynamics screening campaigns at gram-scale procurement.

Molecular Formula C16H14N4OS
Molecular Weight 310.38
CAS No. 1105219-36-0
Cat. No. B2616188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
CAS1105219-36-0
Molecular FormulaC16H14N4OS
Molecular Weight310.38
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C16H14N4OS/c21-15(18-10-12-6-8-17-9-7-12)14-11-22-16(20-14)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
InChIKeyHEEFISLHAALLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0): Baseline Characterization for Scientific Sourcing


2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0, molecular formula C16H14N4OS, MW 310.37 g/mol) is a synthetic small molecule belonging to the 2-phenylamino-thiazole-4-carboxamide class, a scaffold widely explored in kinase inhibitor discovery . The compound features a 2-(phenylamino)thiazole core with a pyridin-4-ylmethyl carboxamide at the 4-position and is distinguished by its unsubstituted 5-position on the thiazole ring. As of the most recent data cut, no experimentally determined bioactivity (IC50, Ki, Kd) is reported for this compound in ChEMBL 20 [1]. Computational target prediction using the Similarity Ensemble Approach (SEA) suggests potential interaction with glycogen synthase kinase-3 beta (GSK3B), Rho-associated protein kinases (ROCK1/ROCK2), and monoamine oxidase B (MAOB) [1].

Why 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 2-phenylamino-thiazole-4-carboxamide family, minor structural modifications produce profound target-selectivity shifts. The 5-position substitution status is a critical determinant: the 5-(4-methylbenzamido) derivative KY-05009 is a potent TNIK inhibitor (Ki = 100 nM, IC50 = 9 nM) , while the 5-(cyclohexanecarboxamido) derivative UNC3230 is a selective PIP5K1C inhibitor (IC50 = 41 nM) . The pyridylmethyl regioisomerism at the carboxamide terminus introduces an additional stereoelectronic variable—compounds bearing pyridin-3-ylmethyl versus pyridin-4-ylmethyl groups are expected to present different hydrogen-bonding geometries and basicity profiles to kinase ATP-binding pockets [1]. Generic substitution without experimental validation therefore risks selecting a compound with the wrong target engagement profile entirely, undermining the reproducibility of biological studies [1].

Quantitative Differentiation Evidence for 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0) vs. Closest Analogs


5-Position Substitution Status Differentiation vs. KY-05009 and UNC3230

The target compound is a 5-unsubstituted 2-phenylamino-thiazole-4-carboxamide, placing it in a distinct scaffold subclass from the extensively characterized 5-amido-substituted analogs . KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide) bears a 4-methylbenzamido group at the 5-position and acts as a potent TNIK inhibitor (Ki = 100 nM, IC50 = 9 nM for TNIK; IC50 = 18 nM for MLK1) . UNC3230 (5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide) bears a cyclohexanecarboxamido group at the 5-position and selectively inhibits PIP5K1C (IC50 = 41 nM) . The 5-unsubstituted scaffold of CAS 1105219-36-0 eliminates the hydrogen-bond donor and steric bulk contributed by the 5-amido substituents, predicting a fundamentally different kinase selectivity fingerprint . For reference, the 5-unsubstituted thiazole core is a known privileged fragment in kinase hinge-binding motifs, but its target profile has not been experimentally defined for this specific compound .

Kinase inhibitor Structure-activity relationship Thiazole scaffold

Pyridylmethyl Regioisomer Differentiation: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl

The target compound carries a pyridin-4-ylmethyl amide, distinguishing it from the closely related positional isomer 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide (CAS 1105218-88-9) . In kinase inhibitor design, the position of the pyridine nitrogen modulates both the pKa of the pendant heterocycle and the hydrogen-bonding geometry accessible within the ATP-binding pocket [1]. The 4-pyridyl nitrogen is sterically better positioned for direct hydrogen-bonding interactions with the kinase hinge region in certain kinases, while the 3-pyridyl isomer projects the nitrogen into a different spatial vector [1]. A 2018 study on isomeric pyridyl-thiazole derivatives demonstrated that regioisomeric variation (2-, 3-, and 4-pyridyl attachment) produces differential antimicrobial activity, illustrating that regioisomer identity is a non-trivial determinant of biological outcome [2]. Neither regioisomer has reported kinase IC50 values in public databases as of this writing [3].

Regioisomer Kinase selectivity Binding pose

Computational Target Prediction Profile via SEA vs. Experimentally Validated Comparator Targets

In the absence of experimental bioactivity data, computational target prediction offers the only available guidance on potential target engagement. SEA analysis of CAS 1105219-36-0 against ChEMBL 20 predicts four top-ranked protein targets: GSK3B (P-value: 15), ROCK2 (P-value: 19), ROCK1 (P-value: 24), and MAOB (P-value: 28) [1]. These predicted targets are distinct from the experimentally validated targets of the closest 5-substituted analogs—KY-05009 engages TNIK and MLK1 , while UNC3230 engages PIP5K1C and PIP4K2C . The predicted GSK3B/ROCK target space represents kinases involved in Wnt signaling and cytoskeletal regulation, respectively, which is orthogonal to the TNIK/TGF-β pathway modulated by KY-05009 and the phosphoinositide signaling pathway modulated by UNC3230 . Notably, GSK3B is a therapeutic target in oncology, neurodegeneration, and metabolic disease, providing a rational basis for kinase panel screening with this compound [1].

Target prediction GSK3B ROCK kinase Virtual screening

Physicochemical Property Differentiation: logP and Hydrogen-Bond Donor Count

The target compound (MW 310.37 g/mol, logP 3.66) is measurably smaller and more lipophilic than the 5-substituted comparators [1]. KY-05009 has MW 430.50 g/mol and UNC3230 has MW 344.43 g/mol with a reported logP of 2.49 . The difference in hydrogen-bond donor (HBD) count is functionally significant: the target compound has 2 HBDs (phenylamino NH and carboxamide NH) [1], whereas KY-05009 and UNC3230 each have 3 HBDs (additional 5-amido NH). The reduced HBD count and elevated logP of the 5-unsubstituted compound predict enhanced passive membrane permeability relative to the 5-substituted analogs [2]. The lower MW also places the compound within a more favorable range for CNS penetration according to standard medicinal chemistry guidelines [2].

Physicochemical properties Drug-likeness logP Permeability

Synthetic Handle Differentiation: C5-H as a Diversification Point for Parallel Library Synthesis

The 5-unsubstituted thiazole in CAS 1105219-36-0 provides a reactive C-H handle amenable to electrophilic aromatic substitution, halogenation, or directed C-H activation chemistry not available on 5-substituted analogs [1]. This enables late-stage diversification strategies for structure-activity relationship (SAR) exploration. By contrast, KY-05009 and UNC3230 arrive with their 5-position amido groups pre-installed, limiting the chemist to modifying the terminal amide substituent rather than exploring alternative 5-position pharmacophores de novo . The scaffold also permits regioselective installation of diverse substituents (halogens, aryl, alkyl, amino) at C5 without altering the 2-phenylamino or 4-carboxamide pharmacophores .

Medicinal chemistry Library synthesis Late-stage functionalization

Procurement Availability and Turnaround Time vs. Closest Analogs

CAS 1105219-36-0 is available from multiple commercial suppliers with same-day shipping for in-stock orders placed by 4 PM [1]. In contrast, KY-05009 is primarily distributed through a single major vendor (Sigma-Aldrich/Calbiochem) as a specialty biochemical reagent with defined storage conditions (-20°C, protect from light) . The positional isomer CAS 1105218-88-9 (pyridin-3-ylmethyl) is stocked by Bidepharm with standard purity of 98% along with batch-specific QC documentation (NMR, HPLC, GC) . The target compound's multi-supplier availability reduces single-vendor dependency risk, a procurement consideration for laboratories requiring assured resupply over multi-year research programs [1].

Chemical sourcing Lead time Inventory availability

Recommended Application Scenarios for 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0) Derived from Evidence


Kinase Panel Screening Targeting GSK3B and ROCK Kinases

Based on SEA computational predictions favoring GSK3B (P-value: 15) and ROCK1/ROCK2 (P-value: 24 and 19, respectively), this compound is best prioritized for focused kinase panel screening against these targets [1]. The predicted GSK3B/ROCK target space is orthogonal to the TNIK/TGF-β pathway modulated by the 5-substituted analog KY-05009, enabling a complementary screening strategy [2]. Laboratories investigating Wnt/β-catenin signaling (GSK3B) or cytoskeletal dynamics (ROCK) should include this compound in initial profiling panels at concentrations informed by the SEA prediction confidence rankings [1].

CNS-Targeted Kinase Inhibitor Lead Generation

With MW = 310.37 g/mol and logP = 3.66, this compound falls within favorable CNS drug-like space (MW < 400, moderate lipophilicity) [1]. The reduced hydrogen-bond donor count (2 HBDs) relative to 5-substituted analogs (3 HBDs) predicts improved passive blood-brain barrier permeability [2]. Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors—particularly against GSK3B, which is implicated in Alzheimer's disease and other neurodegenerative conditions—should evaluate this scaffold as an alternative to larger, more polar 5-amido-thiazole derivatives [1][2].

Diversification-Oriented Synthesis for Thiazole-Based Kinase Libraries

The free C5 position of the thiazole ring provides a versatile synthetic handle for parallel library construction [1]. Chemistry teams can employ electrophilic halogenation (Br2, NBS, NIS) followed by cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) to generate dozens of C5-diversified analogs from a single batch of the parent compound [1]. This late-stage functionalization strategy is not feasible with KY-05009 or UNC3230, where the C5 position is pre-occupied [2]. The multi-supplier availability at gram scale further supports library-scale procurement [3].

Regioisomer Pair Screening to Probe Binding-Mode Determinants

The pyridin-4-ylmethyl regioisomer (CAS 1105219-36-0) and its pyridin-3-ylmethyl counterpart (CAS 1105218-88-9) form a matched regioisomer pair for comparative biochemical profiling [1]. Differential activity between the two isomers in kinase assays provides direct evidence for the role of the pyridine nitrogen position in hinge-region hydrogen bonding, a key binding-mode determinant in kinase inhibitor design [2]. Procurement of both isomers from commercial sources enables this head-to-head comparison without requiring de novo synthesis of either compound [1][3].

Quote Request

Request a Quote for 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.